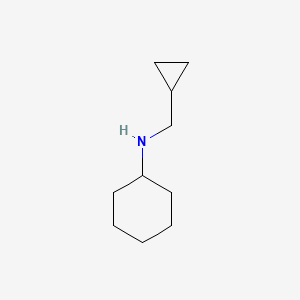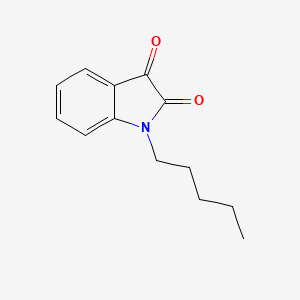
1-Pentyl-1H-indole-2,3-dione
Übersicht
Beschreibung
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Molecular Structure Analysis
Several 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations were optimized at the B3LYP/6-311G(d,p) level . The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .
Chemical Reactions Analysis
The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process for two principal reasons: (i) Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades; (ii) indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Pentyl-1H-indole-2,3-dione” include a density of 1.1±0.1 g/cm3, boiling point of 346.3±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 59.0±3.0 kJ/mol, flash point of 149.8±15.5 °C, index of refraction of 1.555, molar refractivity of 60.9±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Drug Development
1-Pentyl-1H-indole-2,3-dione, a derivative of isatin (1H-indole-2,3-dione), is a versatile substrate in organic synthesis. It has been used for synthesizing a variety of heterocyclic compounds, such as indoles and quinolines. These compounds have applications in drug development, particularly in creating new pharmaceuticals. Isatins, including its derivatives, have been found in mammalian tissue and are known to modulate biochemical processes (Garden & Pinto, 2001).
Anticorrosion and Antibacterial Properties
This compound and its derivatives display significant anticorrosion and antibacterial activities. These properties are especially valuable in the context of protecting metals from corrosion and controlling microbial growth. For example, compounds like 1-(morpholinomethyl)indoline-2,3-dione have been studied for their inhibitory action against metal corrosion, particularly in acidic environments, and for their antibacterial efficacy (Miao, 2014).
Chemosensor Applications
The compound is also notable for its application as a chemosensor agent. Due to its functional groups, it has been used for selective detection of metal ions, such as Fe3+. This property is attributed to its ability to bind and chelate metal ions, making it a valuable tool in analytical chemistry for detecting specific metal ions in various samples (Fahmi et al., 2019).
Anticancer Research
This compound, as part of the broader indole derivative family, has been explored for its potential in anticancer research. Indole derivatives are known for their anticancer properties, and the study of these compounds, including 1H-indole-2,3-dione derivatives, has led to the development of novel anticancer agents. This research is crucial for the ongoing discovery of more effective cancer treatments (Sachdeva et al., 2020).
Wirkmechanismus
Target of Action
1-Pentyl-1H-indole-2,3-dione, also known as 1-Pentylindoline-2,3-dione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets. One of the primary targets of indole derivatives is Aldehyde Dehydrogenases (ALDH) . ALDHs participate in multiple metabolic pathways and have been indicated to play a role in several disease states .
Mode of Action
The mode of action of this compound is likely to involve interaction with its targets, leading to changes in their function. For instance, indole-2,3-diones exhibit differential inhibition of ALDH1A1, ALDH2, and ALDH3A1 . They are competitive against aldehyde binding, forming direct interactions with active-site cysteine residues . The orientation of the interaction changes depending on the nature of the substitutions on the basic indole ring structure .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that this compound may influence a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given its potential interaction with ALDH, it may influence the metabolism of aldehydes , which could have various downstream effects depending on the specific cellular context.
Safety and Hazards
The safety data sheets for “1-Pentyl-1H-indole-2,3-dione” recommend avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-Pentyl-1H-indole-2,3-dione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with aldehyde dehydrogenases (ALDH), particularly ALDH1A1, ALDH2, and ALDH3A1 . These enzymes are involved in the oxidation of aldehydes to carboxylic acids, a crucial step in various metabolic pathways. The compound exhibits differential inhibition of these enzymes, with specific substitutions on the indole ring influencing its potency towards each enzyme . For instance, halogen substitutions at the 5-position improve potency towards ALDH2 but reduce potency towards ALDH1A1 .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of aldehyde dehydrogenases, leading to the accumulation of aldehydes within cells . This accumulation can disrupt cellular homeostasis and affect cell function. Additionally, this compound has been reported to exhibit antiproliferative properties, making it a potential candidate for cancer treatment
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active sites of aldehyde dehydrogenases. The compound forms direct interactions with the catalytic cysteine residues in the active sites of these enzymes . This interaction inhibits the enzyme’s activity, preventing the oxidation of aldehydes to carboxylic acids. The selectivity of this compound towards different ALDH isoenzymes is influenced by the nature of the substitutions on the indole ring . For example, the 3-keto group of the compound interacts with adjacent cysteine residues in ALDH2, while in ALDH3A1, it interacts with the catalytic nucleophile Cys243 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound can degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cytotoxic effects, which are dose-dependent . Understanding the temporal effects of this compound is crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antiproliferative and anti-inflammatory activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the route of administration. It is essential to determine the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with aldehyde dehydrogenases . The compound inhibits the oxidation of aldehydes to carboxylic acids, leading to the accumulation of aldehydes within cells This inhibition can affect various metabolic processes, including the detoxification of reactive aldehydes and the regulation of cellular redox balance
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes and accumulate in specific cellular compartments . Transporters and binding proteins may also play a role in its distribution, although specific transporters for this compound have not been identified . The compound’s localization and accumulation within cells can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been shown to localize in the cytoplasm and mitochondria, where it interacts with aldehyde dehydrogenases . The presence of targeting signals or post-translational modifications may influence its localization to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-pentylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-3-6-9-14-11-8-5-4-7-10(11)12(15)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVPQGQPUANQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364501 | |
| Record name | 1-Pentyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4290-90-8 | |
| Record name | 1-Pentyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Pentylindoline-2,3-dione in the context of the research on UR-144?
A1: The research paper identifies 1-Pentylindoline-2,3-dione as a potential degradation product of compounds related to the synthetic cannabinoid UR-144. Specifically, it's suggested to originate from the breakdown of compounds like 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pentan-1-one (compound 2.1), which is itself a product of UR-144 reacting with water. [] This suggests that 1-Pentylindoline-2,3-dione might be found in products containing degraded UR-144 or its derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

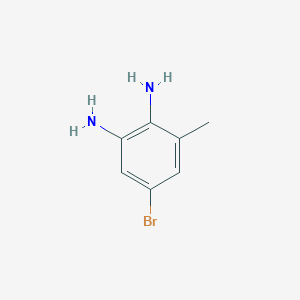


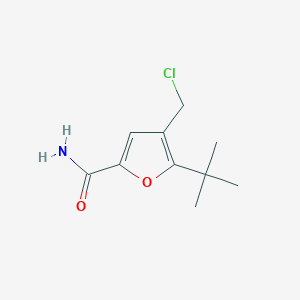
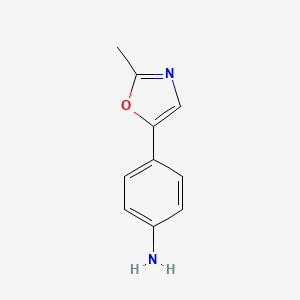
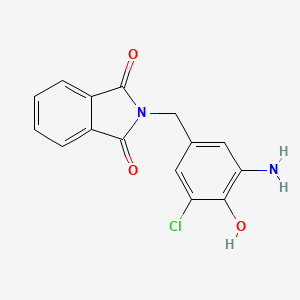

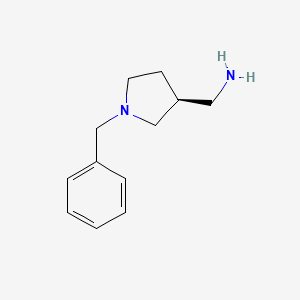

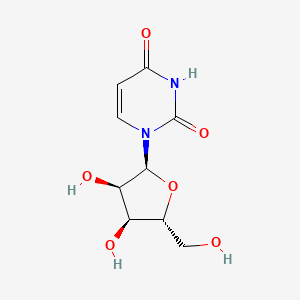

![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)

